C6 ウレアセラミド

概要

科学的研究の応用

C6 Urea Ceramide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study ceramide metabolism and synthesis.

Biology: The compound is employed in research on cell signaling pathways and apoptosis.

Medicine: C6 Urea Ceramide is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: It is used in the development of skincare products and cosmetics due to its role in maintaining skin barrier function

作用機序

C6 尿素セラミドは、セラミドをスフィンゴシンに分解する酵素である中性セラミダーゼを阻害することによってその効果を発揮します 。 この阻害は、細胞内のセラミドレベルの上昇につながり、アポトーシス、細胞分化、炎症などのさまざまな細胞プロセスに影響を与える可能性があります 。 関与する分子標的と経路には、セラミドレベルによって調節されるAktシグナル伝達経路とタンパク質ホスファターゼ2Aが含まれます .

類似の化合物との比較

類似の化合物

C2 セラミド: 同様の生物活性を持つ、鎖が短いセラミド。

C16 セラミド: 代謝性疾患に関与する、鎖が長いセラミド。

C18 セラミド: 異なる生理学的機能を持つ、別の鎖が長いセラミド.

独自性

C6 尿素セラミドは、中性セラミダーゼの特異的な阻害と、特定の細胞タイプにおけるセラミドレベルを選択的に上昇させる能力によって特徴付けられます 。この特異性は、研究および潜在的な治療用途において貴重なツールになります。

生化学分析

Biochemical Properties

C6 Urea Ceramide interacts with several enzymes and proteins, including neutral ceramidase (nCDase), which is highly expressed in colorectal tissues . The inhibition of nCDase decreases the development and progression of colorectal tumor growth . C6 Urea Ceramide can accelerate the metabolism of C6-ceramide into sphingosine and subsequently sphingosine-1-phosphate (S1P), thus controlling the levels of these bioactive sphingolipids in cells and tissues .

Cellular Effects

C6 Urea Ceramide has profound effects on cellular metabolism . It inhibits cell growth, migration, and invasion in vitro . It also decreases tumor growth and metastasis in the lungs without side effects . Furthermore, it has been shown to inhibit the proliferation of cells and induce apoptosis and autophagy in HT-29, but not non-cancerous RIE-1, cells .

Molecular Mechanism

The molecular mechanism of C6 Urea Ceramide involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, C6 Urea Ceramide has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been shown to increase the bioavailability of the short-chain ceramide for cells, and potentiate its effects in comparison to solvent-dissolved C6-Cer .

Dosage Effects in Animal Models

In animal models, the effects of C6 Urea Ceramide vary with different dosages . It has been shown to decrease tumor growth and metastasis in the lungs without side effects in xenograft models .

Metabolic Pathways

C6 Urea Ceramide is involved in several metabolic pathways, including de novo synthesis, sphingomyelin metabolism, and the salvage pathway . It interacts with enzymes such as ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .

Transport and Distribution

C6 Urea Ceramide is transported and distributed within cells and tissues . It is efficiently detected by a photoaffinity probe, JX-1, which identifies endogenous low-abundance PaCDase in a P. aeruginosa monoculture and in a mixed skin bacteria culture .

Subcellular Localization

C6 Urea Ceramide is found to be located in both the plasma membrane and in the Golgi apparatus . It has minimal effects on basal levels of ceramide, sphingosine, or S1P . Cells overexpressing nCDase, which is located in the same compartments, were protected from the cell death and Golgi fragmentation induced by C6-ceramide .

準備方法

合成経路と反応条件

C6 尿素セラミドは通常、スフィンゴシンとヘキシルイソシアネートを含む一連の化学反応によって合成されます。 合成はスフィンゴシンの調製から始まり、次に制御された条件下でヘキシルイソシアネートと反応させて尿素結合を形成します 。反応条件には、多くの場合、目的の生成物の形成を促進するために有機溶媒と触媒の使用が含まれます。

工業生産方法

C6 尿素セラミドの工業生産には、実験室の設定と同様の化学経路を使用した大規模合成が含まれます。 このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器や自動合成システムなどの高度な技術が採用されています 。品質管理措置は、最終製品の一貫性と安全性を確保するために実施されます。

化学反応の分析

反応の種類

C6 尿素セラミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、異なるセラミド誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を変更することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります。 反応は、通常、目的の結果を確保するために、制御された温度とpH条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が変更されたさまざまなセラミド誘導体が含まれます。 これらの誘導体は、異なる生物活性と用途を持つ可能性があります .

科学研究における用途

C6 尿素セラミドは、幅広い科学研究用途を持っています。

化学: セラミド代謝と合成を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達経路とアポトーシスに関する研究に使用されます。

医学: C6 尿素セラミドは、癌や神経変性疾患などの病気の治療における潜在的な治療効果について調査されています。

類似化合物との比較

Similar Compounds

C2 Ceramide: A shorter-chain ceramide with similar biological activities.

C16 Ceramide: A longer-chain ceramide implicated in metabolic diseases.

C18 Ceramide: Another long-chain ceramide with distinct physiological functions.

Uniqueness

C6 Urea Ceramide is unique due to its specific inhibition of neutral ceramidase and its ability to increase ceramide levels selectively in certain cell types . This specificity makes it a valuable tool in research and potential therapeutic applications.

特性

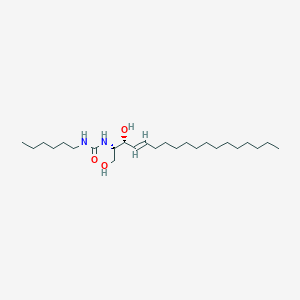

IUPAC Name |

1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-24(29)23(22-28)27-25(30)26-21-19-8-6-4-2/h18,20,23-24,28-29H,3-17,19,21-22H2,1-2H3,(H2,26,27,30)/b20-18+/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIADELGCYXNHNP-VYQUXUJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)NCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)NCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol](/img/structure/B1640464.png)

![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)

![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)